

Comparison of different synthesis methods for Chloropentaamminecobalt(III) chloride

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Compound of Interest

Compound Name: Chloropentaamminecobalt(III)
chloride

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A Comparative Guide to the Synthesis of Chloropentaamminecobalt(III) chloride

Chloropentaamminecobalt(III) chloride, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$, is a significant coordination compound in inorganic chemistry, serving as a precursor for various ligand substitution studies. [1] Its synthesis is a staple in many undergraduate chemistry labs and a key process for researchers in the field. This guide provides a comparative analysis of different methods for its preparation, focusing on performance metrics and detailed experimental protocols.

Two primary methods for the synthesis of **chloropentaamminecobalt(III) chloride** are prevalent: the hydrogen peroxide oxidation method and the air oxidation method. Both methods typically start from a cobalt(II) salt, such as cobalt(II) chloride hexahydrate or cobalt(II) nitrate hexahydrate, which is then oxidized to cobalt(III) in the presence of ammonia.[1][2]

Performance Comparison

The choice of synthesis method can significantly impact the yield, reaction time, and purity of the final product. The following table summarizes the key quantitative data for different synthetic routes.

Synthesis Method	Starting Material	Oxidizing Agent	Typical Yield (%)	Reaction Time (approx.)	Purity Assessment
Method 1	Cobalt(II) chloride hexahydrate	Hydrogen Peroxide (H ₂ O ₂)	15 - 83% ^[3] ^[4]	1 - 2 hours ^[5] ^[6]	Primarily by color (purple-red crystals) ^[1] ^[5]
Method 2	Cobalt(II) nitrate hexahydrate	Hydrogen Peroxide (H ₂ O ₂)	~72% ^[1]	1 - 2 hours ^[1]	Primarily by color (violet precipitate) ^[1]

It is important to note that the wide range in reported yields can be attributed to variations in experimental conditions such as temperature control, reagent concentrations, and product isolation techniques.^[1]^[6]

Experimental Protocols

Method 1: Hydrogen Peroxide Oxidation from Cobalt(II) Chloride

This is the most commonly cited method for the synthesis of **chloropentaamminecobalt(III) chloride**.^[2]^[7]^[8] It involves the in-situ formation of the ammine complex of Co(II) followed by oxidation with hydrogen peroxide and subsequent acidification.

Reaction Scheme: $2\text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} + 8\text{NH}_3 + \text{H}_2\text{O}_2 \rightarrow 2[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 + 14\text{H}_2\text{O}$ ^[9]

Procedure:

- In a fume hood, dissolve ammonium chloride (e.g., 6 g) in concentrated aqueous ammonia (e.g., 40 mL).^[7]
- To this solution, add cobalt(II) chloride hexahydrate (e.g., 12 g) in small portions with continuous stirring. A brown slurry will form.^[7]
- Slowly add 30% hydrogen peroxide (e.g., 10 mL) to the slurry. The reaction is exothermic and will effervesce.^[7]^[10]

- After the effervescence ceases, slowly add concentrated hydrochloric acid (e.g., 30 mL).[7]
- Heat the mixture on a hot plate to approximately 85°C for about 20 minutes.[7][11]
- Cool the solution in an ice bath to induce crystallization.[7]
- Collect the purple-red crystals of $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$ by filtration, for instance, using a Buchner funnel.[5][7]
- Wash the product with small portions of ice-cold water and then with a cold 6 M HCl solution.[7]
- Dry the product in an oven at 100-120°C.[5]

Method 2: Hydrogen Peroxide Oxidation from Cobalt(II) Nitrate

This method is a variation of the first, substituting cobalt(II) chloride with cobalt(II) nitrate. The underlying chemical principles remain the same.

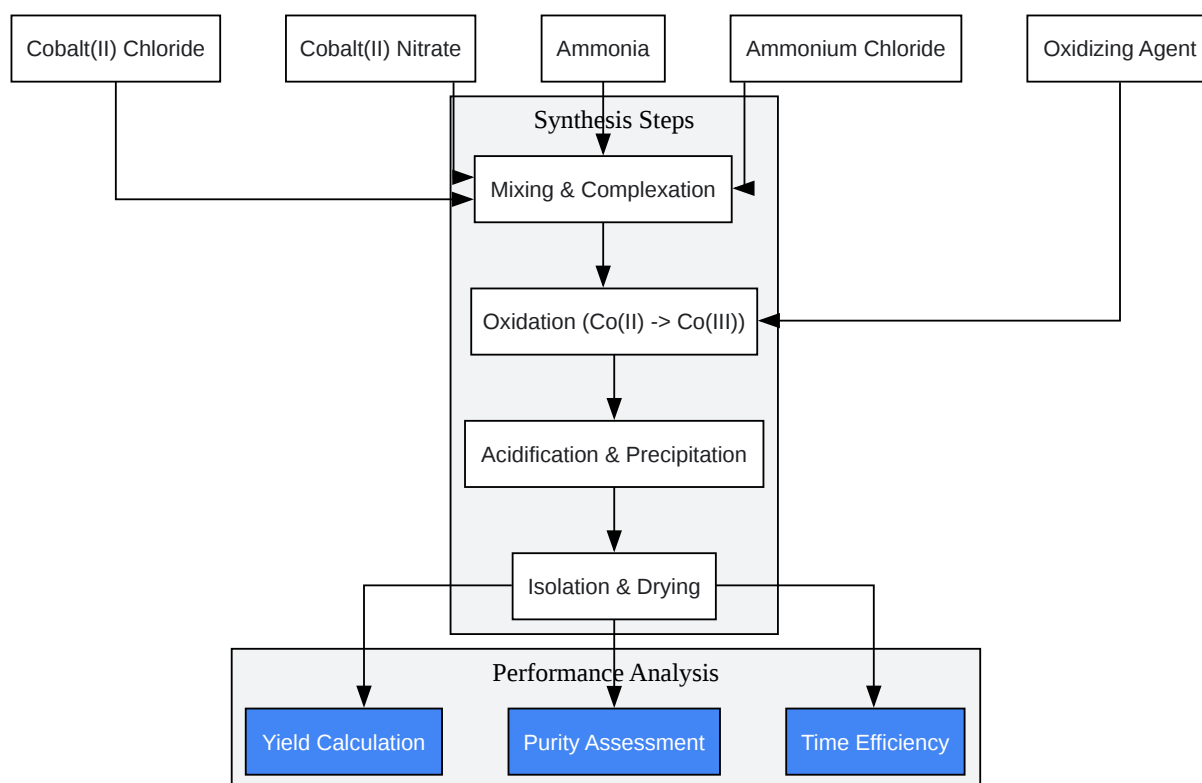
Reaction Scheme: $2\text{Co}(\text{NO}_3)_2 + 10\text{NH}_3 + 2\text{NH}_4\text{Cl} + \text{H}_2\text{O}_2 \rightarrow 2[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 + 4\text{NO}_3^- + 2\text{H}_2\text{O}$ [1]

Procedure:

- Dissolve cobalt(II) nitrate hexahydrate (e.g., 10 g) in distilled water (e.g., 50 mL).[1]
- Add concentrated ammonia solution (e.g., 20 mL) with stirring, followed by ammonium chloride (e.g., 5 g).[1]
- Introduce 30% hydrogen peroxide (e.g., 10 mL) dropwise to oxidize the cobalt(II) to cobalt(III).[1]
- Gently heat the mixture on a hot plate at 60°C for 30 minutes.[1]
- Cool the solution and collect the resulting violet precipitate by filtration.[1]
- Wash the product with cold water and allow it to air dry at room temperature.[1]

Synthesis Workflow and Comparison Logic

The following diagram illustrates the general workflow for the synthesis and the logical steps involved in comparing the different methods.



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Caption: Workflow for Synthesis and Comparison of **Chloropentaamminecobalt(III) chloride**.

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